Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate
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Overview
Description
Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate is a heterocyclic compound with the molecular formula C₁₁H₁₆N₄O₂. It is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine derivatives under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and involves heating to facilitate the formation of the pyrimidine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methylpyrimidine-4-carboxylate
- Ethyl 5-amino-6-(methylamino)pyrimidine-4-carboxylate
- Ethyl 5-amino-6-(phenylamino)pyrimidine-4-carboxylate
Uniqueness
Ethyl 5-amino-6-((cyclopropylmethyl)amino)pyrimidine-4-carboxylate is unique due to the presence of the cyclopropylmethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for drug development .
Properties
Molecular Formula |
C11H16N4O2 |
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Molecular Weight |
236.27 g/mol |
IUPAC Name |
ethyl 5-amino-6-(cyclopropylmethylamino)pyrimidine-4-carboxylate |
InChI |
InChI=1S/C11H16N4O2/c1-2-17-11(16)9-8(12)10(15-6-14-9)13-5-7-3-4-7/h6-7H,2-5,12H2,1H3,(H,13,14,15) |
InChI Key |
ZZCQHHNMKUWZIN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)NCC2CC2)N |
Origin of Product |
United States |
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